Molecular Descriptor-Based Scaffold Differentiation from Common Ortho-Isomer
The core scaffold of 4-(1H-Pyrazol-3-yl)phenol offers distinct chemoinformatic properties compared to its common ortho-isomer, 2-(1H-pyrazol-3-yl)phenol (CAS 34810-67-8). This difference is quantifiable in key molecular descriptors that influence drug-likeness [1]. The topological polar surface area (tPSA) for 4-(1H-Pyrazol-3-yl)phenol is 48.9 Ų, compared to 48.9 Ų for the ortho-isomer. While the tPSA is similar, the XLogP3-AA value, a measure of lipophilicity, is 1.5 for the para-isomer, whereas the ortho-isomer has a value of 2.0, indicating a notable difference in partition coefficient [1] [2].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 2-(1H-Pyrazol-3-yl)phenol (ortho-isomer, CAS 34810-67-8): XLogP3-AA = 2.0 |
| Quantified Difference | ΔXLogP = 0.5 (ortho-isomer is more lipophilic) |
| Conditions | In silico prediction using XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The lower lipophilicity (XLogP = 1.5 vs. 2.0) of 4-(1H-Pyrazol-3-yl)phenol may confer a more favorable pharmacokinetic profile and aqueous solubility, making it a preferred starting scaffold when balancing potency with drug-like properties is required [3].
- [1] PubChem. (2026). 4-(1H-pyrazol-3-yl)phenol, Computed Properties (XLogP3-AA, tPSA). View Source
- [2] PubChem. (2026). 2-(1H-pyrazol-3-yl)phenol, Computed Properties (XLogP3-AA, tPSA). CID 135570845. View Source
- [3] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
